molecular formula C10H11ClO2 B1285315 2-Isopropoxybenzoyl chloride CAS No. 66849-11-4

2-Isopropoxybenzoyl chloride

Cat. No. B1285315
Key on ui cas rn: 66849-11-4
M. Wt: 198.64 g/mol
InChI Key: CIYMDTDRZWFTTL-UHFFFAOYSA-N
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Patent
US05332858

Procedure details

A sample vial was filled with 2 g of isopropoxy benzoyl chloride and SnCl4 was injected. The mixture was homogenized and then kept at the reaction temperature chosen. After the reaction 50 mg of the solidified red-brown reaction mixture was hydrolyzed in 1 ml of a mixture of CD3OD/D2O/NaOD (12:3:1, weight ratios) (2 hours, 60° C.) and the degree of polymerization (dp) was determined by NMR end-group analysis.
Quantity
2 g
Type
reactant
Reaction Step One
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solidified red-brown reaction mixture
Quantity
50 mg
Type
reactant
Reaction Step Two
Name
CD3OD D2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1C(Cl)=O)([CH3:3])[CH3:2].[Cl:14][Sn](Cl)(Cl)Cl.[2H][C:20]([2H])([2H])[O:21][2H].[2H]O[2H]>>[CH:1]([O:4][C:5]1[CH:13]=[CH:12][C:11]([C:20]([Cl:14])=[O:21])=[CH:10][CH:6]=1)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)OC1=C(C(=O)Cl)C=CC=C1
Name
SnCl4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Two
Name
solidified red-brown reaction mixture
Quantity
50 mg
Type
reactant
Smiles
Step Three
Name
CD3OD D2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
[2H]C(O[2H])([2H])[2H].[2H]O[2H]
Name
mixture
Quantity
1 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the degree of polymerization (dp)

Outcomes

Product
Name
Type
Smiles
C(C)(C)OC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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